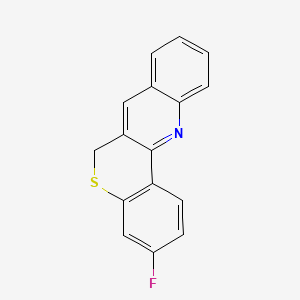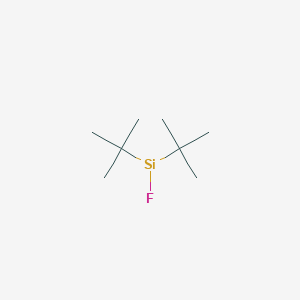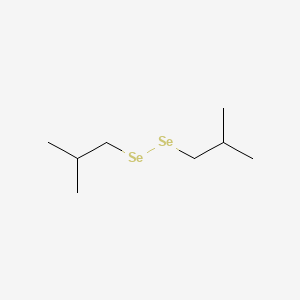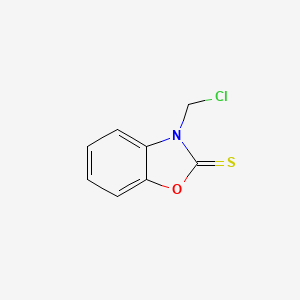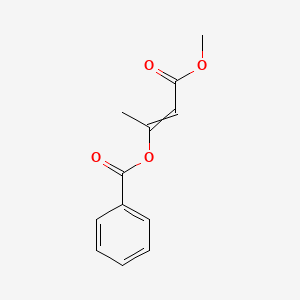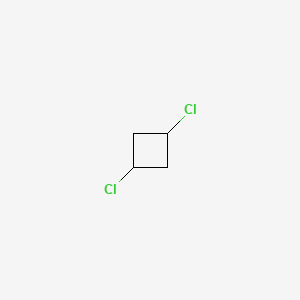
1,3-Dichlorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorocyclobutane is an organic compound with the molecular formula C4H6Cl2 It is a member of the cycloalkane family, specifically a cyclobutane ring with two chlorine atoms attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichlorocyclobutane can be synthesized through several methods. One common approach involves the chlorination of cyclobutane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution reaction. The reaction can be represented as follows:
C4H8+Cl2→C4H6Cl2+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene or other unsaturated compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form cyclobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxylated or aminated cyclobutane derivatives.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-dichlorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form unsaturated products. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorocyclobutane: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorocyclobutane: Chlorine atoms at the 1 and 4 positions.
Cyclobutane: The parent compound without any chlorine substituents.
Uniqueness
1,3-Dichlorocyclobutane is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern allows for distinct reaction pathways and products compared to other dichlorocyclobutane isomers.
Eigenschaften
CAS-Nummer |
55887-82-6 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
1,3-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI-Schlüssel |
MEMYAJNODSYPGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


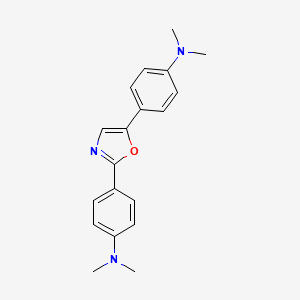
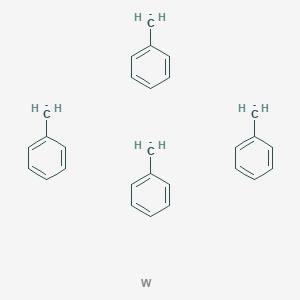

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

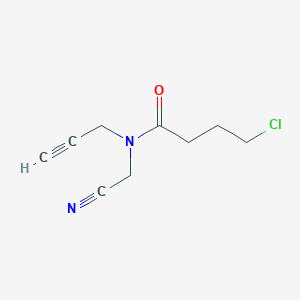
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
